Product packaging for 3-(But-3-en-2-yl)-1-ethylthiourea(Cat. No.:)

3-(But-3-en-2-yl)-1-ethylthiourea

Cat. No.: B13291126
M. Wt: 158.27 g/mol
InChI Key: GQGYHTPKUHJBFM-UHFFFAOYSA-N
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Description

3-(But-3-en-2-yl)-1-ethylthiourea (CAS 1850963-66-4) is an organic thiourea derivative with a molecular formula of C 7 H 14 N 2 S and a molecular weight of 158.27 g/mol . Its structure features a thiourea group (-N-C(=S)-N-) substituted with an ethyl group and a but-3-en-2-yl group, the latter providing a reactive alkene functionality that can be utilized for further chemical modifications, such as in cycloaddition or polymerization reactions . While specific biological or mechanistic data for this compound is not publicly available, thiourea derivatives are a significant class of compounds in scientific research. They are widely explored in medicinal chemistry for their diverse pharmacological properties and in organic synthesis as catalysts or intermediates . The presence of the vinyl group in this particular molecule makes it a valuable synthon for designing more complex molecular architectures, potentially for applications in drug discovery, materials science, and as a building block for functionalized polymers. This product is designated For Research Use Only. It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N2S B13291126 3-(But-3-en-2-yl)-1-ethylthiourea

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14N2S

Molecular Weight

158.27 g/mol

IUPAC Name

1-but-3-en-2-yl-3-ethylthiourea

InChI

InChI=1S/C7H14N2S/c1-4-6(3)9-7(10)8-5-2/h4,6H,1,5H2,2-3H3,(H2,8,9,10)

InChI Key

GQGYHTPKUHJBFM-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)NC(C)C=C

Origin of Product

United States

Advanced Spectroscopic Characterization of 3 but 3 En 2 Yl 1 Ethylthiourea

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information regarding the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy offers precise information about the number, environment, and spatial arrangement of hydrogen atoms in a molecule. In the ¹H NMR spectrum of 3-(But-3-en-2-yl)-1-ethylthiourea, distinct signals corresponding to the protons of the ethyl and but-3-en-2-yl groups, as well as the N-H protons of the thiourea (B124793) backbone, are expected.

The ethyl group would manifest as a characteristic triplet for the methyl (CH₃) protons, resulting from coupling with the adjacent methylene (B1212753) (CH₂) protons. The methylene protons would, in turn, appear as a quartet due to coupling with the methyl protons. The protons of the but-3-en-2-yl moiety would present a more complex pattern. The methine (CH) proton would likely appear as a multiplet due to coupling with the adjacent methyl and vinyl protons. The terminal vinyl group (C=CH₂) would exhibit distinct signals for the two geminal protons, each likely appearing as a doublet of doublets due to geminal and vicinal coupling. The methyl group attached to the chiral center would be observed as a doublet. The N-H protons of the thiourea group are expected to appear as broad singlets, and their chemical shifts can be influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
NH -CH₂Broad s-
NH -CHBroad s-
=CH~5.8-6.0ddJ_gem, J_trans_
=CH~5.1-5.3ddJ_gem_, J_cis_
CH =CH₂~5.0-5.2m-
NH-CH ~4.5-4.8m-
NH-CH~3.4-3.6q~7.0
CH ₃-CH~1.2-1.4d~6.5
CH ₃-CH₂~1.1-1.3t~7.0

Note: Predicted values are based on typical ranges for similar functional groups. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information on the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

The most downfield signal is anticipated to be that of the thiocarbonyl (C=S) carbon, a key indicator of the thiourea functionality. The carbons of the but-3-en-2-yl group would include signals for the two sp²-hybridized vinyl carbons and two sp³-hybridized carbons. Similarly, the ethyl group would show two distinct signals for its sp³-hybridized carbons. The chemical shifts of these carbons are influenced by their hybridization and proximity to electronegative atoms like nitrogen and sulfur.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C =S~180-185
C H=CH₂~140-145
CH=C H₂~112-116
NH-C H~50-55
NH-C H₂~40-45
C H₃-CH~18-22
C H₃-CH₂~13-16

Note: Predicted values are based on typical ranges for similar functional groups. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques are indispensable.

Correlation Spectroscopy (COSY): This experiment would reveal the coupling relationships between protons, confirming, for instance, the connectivity within the ethyl group (CH₃ to CH₂) and the but-3-en-2-yl group (CH to CH₃ and CH to the vinyl protons).

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

The N-H stretching vibrations of the thiourea moiety are expected to appear as one or two bands in the region of 3100-3400 cm⁻¹. The C-H stretching vibrations of the aliphatic and vinylic groups would be observed just below and above 3000 cm⁻¹, respectively. The presence of the C=C double bond of the vinyl group would be indicated by a stretching vibration around 1640 cm⁻¹. A significant band in the spectrum would be the C=S stretching vibration, which for thioureas typically appears in the range of 1300-1400 cm⁻¹ and can be coupled with C-N stretching. The C-N stretching vibrations themselves would also contribute to the fingerprint region of the spectrum.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Vibration Type
N-H3100-3400Stretch
C(sp²)-H3010-3090Stretch
C(sp³)-H2850-2960Stretch
C=C1630-1650Stretch
N-H1510-1570Bend
C-N / C=S1300-1400Stretch

Note: Predicted values are based on typical ranges for similar functional groups. Actual experimental values may vary.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can offer structural clues through the analysis of fragmentation patterns.

The mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation of the molecular ion would likely proceed through various pathways, including cleavage of the C-N bonds of the thiourea core and fragmentation within the alkyl substituents.

High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecular ion and its fragments. This is a critical step in confirming the molecular formula of a newly synthesized compound. For this compound (C₇H₁₄N₂S), HR-MS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions.

Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. When a molecule is introduced into the mass spectrometer, it is ionized, typically by electron impact (EI), which can cause the molecular ion to fragment into smaller, characteristic pieces. The resulting fragmentation pattern is a unique fingerprint of the molecule.

For this compound, the molecular ion peak (M+) would be expected at an m/z value corresponding to its molecular weight. The fragmentation of this molecule would likely proceed through several predictable pathways based on the stability of the resulting fragments. Common fragmentation patterns for thioureas involve cleavage of the C-N and C-S bonds.

Key expected fragments for this compound would include:

Loss of the ethyl group: Cleavage of the bond between the ethyl group and the nitrogen atom would result in a fragment with the loss of 29 mass units (C₂H₅).

Loss of the butenyl group: Fragmentation at the C-N bond connecting the butenyl group would lead to a fragment corresponding to the loss of the butenyl radical.

Cleavage around the thiocarbonyl group: The C=S bond and adjacent C-N bonds are common sites for fragmentation, potentially leading to the formation of ions containing the thiocyanate (B1210189) (SCN) moiety or related fragments.

McLafferty rearrangement: If sterically possible, a McLafferty rearrangement could occur, involving the transfer of a hydrogen atom from the butenyl chain to the thiocarbonyl sulfur or a nitrogen atom, followed by cleavage of the butenyl side chain.

Table 1: Hypothetical Major Fragments in the Mass Spectrum of this compound

Fragment IonProposed Structurem/z (Nominal Mass)
[M - CH₂CH₃]⁺[C₅H₉N₂S]⁺141
[M - CH(CH₃)CH=CH₂]⁺[C₃H₇N₂S]⁺103
[CH₃CH₂NCS]⁺Ethyl isothiocyanate ion87
[CH(CH₃)CH=CH₂]⁺But-3-en-2-yl cation55
[CH₃CH₂NH₂]⁺Ethylamine ion45

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The wavelengths of maximum absorbance (λ_max_) are characteristic of the electronic structure of the molecule, particularly the presence of chromophores (light-absorbing groups).

The this compound molecule contains a thiocarbonyl group (C=S) and a carbon-carbon double bond (C=C). These functional groups are the primary chromophores in this compound. The electronic transitions expected for this molecule are:

π → π* transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Both the C=S and C=C groups will exhibit these transitions. The π → π* transition for the thiocarbonyl group typically occurs at a lower energy (longer wavelength) than that of an isolated C=C bond due to the lower electronegativity of sulfur compared to oxygen.

n → π* transitions: The thiocarbonyl group also has non-bonding electrons (n) on the sulfur atom. These electrons can be excited to a π* antibonding orbital. These transitions are generally of lower intensity than π → π* transitions.

The solvent used for UV-Vis analysis can influence the position of the absorption bands. Polar solvents can lead to a blue shift (shift to shorter wavelength) of n → π* transitions and a red shift (shift to longer wavelength) of π → π* transitions.

Table 2: Expected UV-Vis Absorption Maxima for this compound

Transition TypeChromophoreExpected λ_max Range (nm)
π → πC=S~290 - 350
n → πC=S~350 - 450
π → π*C=C< 200

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure

Single Crystal X-ray Diffraction (SCXRD) is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. This method provides precise bond lengths, bond angles, and intermolecular interactions in the solid state.

As no experimental crystal structure for this compound has been published, the following discussion is based on the expected structural features of similar thiourea derivatives.

A successful SCXRD analysis would reveal:

Molecular Geometry: The precise bond lengths and angles of the entire molecule. The C=S bond length is expected to be around 1.68 Å. The C-N bond lengths within the thiourea core will likely have some double bond character due to resonance.

Conformation: The spatial arrangement of the ethyl and butenyl substituents relative to the thiourea plane.

Table 3: Hypothetical Crystallographic Parameters for this compound

ParameterExpected Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c) or Non-centrosymmetric
Z (Molecules per unit cell)2, 4, or 8
Hydrogen BondingN-H···S interactions likely to be present

Elemental Analysis (CHN)

Elemental analysis, specifically CHN analysis, determines the mass percentages of carbon, hydrogen, and nitrogen in a compound. This is a fundamental technique used to confirm the elemental composition of a synthesized compound and to support its purity. The experimentally determined percentages are compared to the theoretically calculated values based on the compound's molecular formula. For a sample to be considered pure, the experimental values are generally expected to be within ±0.4% of the calculated values.

The molecular formula for this compound is C₇H₁₄N₂S. The theoretical elemental composition can be calculated from the atomic weights of its constituent elements (C: 12.01, H: 1.01, N: 14.01, S: 32.07).

Table 4: Theoretical Elemental Composition of this compound

ElementAtomic Weight ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
Carbon12.01784.0753.12
Hydrogen1.011414.148.94
Nitrogen14.01228.0217.71
Sulfur32.07132.0720.28
Total 158.30 100.00

An experimental CHN analysis of a pure sample of this compound should yield percentage values very close to these calculated figures.

Computational and Theoretical Studies of 3 but 3 En 2 Yl 1 Ethylthiourea

Density Functional Theory (DFT) Calculations

A thorough search for Density Functional Theory (DFT) calculations pertaining to 3-(But-3-en-2-yl)-1-ethylthiourea did not yield any specific studies. DFT is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties.

Geometry Optimization and Conformational Analysis

No literature was found describing the geometry optimization or conformational analysis of this compound. Such studies would typically involve computational methods to determine the most stable three-dimensional arrangement of the atoms in the molecule and to explore its various possible conformations.

Electronic Structure Analysis (Frontier Molecular Orbitals, Molecular Electrostatic Potential)

There are no available studies on the electronic structure of this compound. This type of analysis, including the examination of Frontier Molecular Orbitals (HOMO and LUMO) and the Molecular Electrostatic Potential (MEP), provides insights into the reactivity and interaction sites of a molecule.

Vibrational Frequency Analysis

No vibrational frequency analysis for this compound has been reported in the searched literature. This computational technique is used to predict the infrared and Raman spectra of a molecule, which arise from its vibrational modes.

Spectroscopic Property Prediction (NMR, UV-Vis)

Specific predictions of the Nuclear Magnetic Resonance (NMR) or Ultraviolet-Visible (UV-Vis) spectra for this compound using computational methods were not found. These predictions are valuable for interpreting experimental spectroscopic data and confirming molecular structures.

Molecular Dynamics (MD) Simulations

No records of Molecular Dynamics (MD) simulations performed on this compound were found. MD simulations are a computational method for studying the physical movements of atoms and molecules over time, providing a deeper understanding of their dynamic behavior.

Conformational Behavior Studies

In the absence of any MD simulation data, there are no reported studies on the conformational behavior of this compound in different environments. Such studies would illuminate how the molecule's shape and structure change over time.

Intermolecular Interaction Analysis

There are no specific studies available that detail the intermolecular interaction analysis of this compound. This type of analysis, often conducted using techniques such as Hirshfeld surface analysis, is crucial for understanding how a molecule interacts with itself and with other molecules in a crystalline state. Such studies provide insights into hydrogen bonds and other non-covalent interactions that dictate the supramolecular architecture. For instance, studies on other molecules, such as ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, have successfully used Hirshfeld surface analysis to define hydrogen bonds and distinguish different types of intermolecular contacts. nih.gov However, similar investigations for this compound have not been reported.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No Quantitative Structure-Activity Relationship (QSAR) models specifically developed for or including this compound are present in the current body of scientific literature. QSAR modeling is a computational technique used to correlate the chemical structure of a compound with its biological activity. wikipedia.orgmedcraveonline.com These models are instrumental in predicting the activity of new chemical entities and optimizing lead compounds in drug discovery. wikipedia.orgnih.gov The development of a QSAR model involves the creation of mathematical equations that relate molecular descriptors to biological activity. medcraveonline.comresearchgate.net Despite the wide application of QSAR in various fields, including drug discovery and toxicology, its application to this compound has not been documented.

Theoretical Binding Mode Investigations via Molecular Docking

There is a lack of published research on the theoretical binding mode of this compound investigated through molecular docking. Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is widely used to understand the interaction between a ligand and a protein at the atomic level, providing insights into the binding affinity and mode of action. nih.govresearchgate.netmdpi.combiointerfaceresearch.comnih.gov For example, molecular docking has been employed to study the interaction of various thiourea (B124793) derivatives with biological targets like DNA gyrase and protein kinases. nih.govresearchgate.net However, no such studies have been specifically conducted for this compound.

Solvent Effect Modeling (e.g., Polarizable Continuum Solvation Model)

Specific studies on the solvent effect modeling of this compound are not found in the scientific literature. Solvent effect modeling, often using methods like the Polarizable Continuum Solvation Model (PCM), is essential for understanding how the solvent influences the behavior and properties of a molecule, such as its conformational stability and reactivity. For example, the influence of solvents on reaction rates has been demonstrated in studies of other compounds like but-3-en-2-one and nitroethane. researchgate.net However, the application of these models to this compound has not been reported.

Chiroptical Property Simulations

There are no available research findings on the chiroptical property simulations of this compound. Chiroptical spectroscopy, including techniques like circular dichroism, is used to study the stereochemistry of chiral molecules. Computational simulations of these properties are valuable for assigning the absolute configuration of a molecule and understanding its conformational behavior. The absence of such studies for this compound indicates a gap in the understanding of its stereochemical characteristics.

Mechanistic Investigations of Reactions Involving 3 but 3 En 2 Yl 1 Ethylthiourea

Proposed Reaction Pathways

While specific, detailed reaction pathways for 3-(But-3-en-2-yl)-1-ethylthiourea are not extensively documented in publicly available literature, general principles of thiourea (B124793) chemistry allow for the postulation of several likely reaction pathways. Thioureas can act as nucleophiles, with the sulfur atom being the primary nucleophilic center. In acidic conditions, the thiocarbonyl group can be protonated, enhancing the electrophilicity of the carbon atom and making it susceptible to nucleophilic attack.

One common reaction involving thioureas is their reaction with electrophiles such as alkyl halides or α-haloketones. In the case of this compound, the reaction with an electrophile (E+) would likely proceed through the initial attack of the sulfur atom to form an isothiuronium (B1672626) salt intermediate. This intermediate can then undergo various transformations depending on the reaction conditions and the nature of the electrophile.

A plausible reaction pathway for the acid-catalyzed reaction of a thiourea derivative with a dicarbonyl compound, such as benzil, involves the thiourea acting as a sulfur nucleophile. rsc.org This leads to the formation of imidazolinethione derivatives. rsc.org A similar pathway could be envisioned for reactions of this compound with suitable electrophilic partners.

Furthermore, the butenyl group in this compound introduces the possibility of intramolecular reactions. For instance, under certain conditions, the double bond could potentially participate in cyclization reactions, either catalyzed by an external reagent or promoted by the thiourea moiety itself. The specific course of such reactions would be highly dependent on the reaction conditions and the presence of catalysts.

Identification of Reaction Intermediates

The elucidation of reaction mechanisms heavily relies on the detection and characterization of transient species or reaction intermediates. For reactions involving thiourea derivatives, a variety of intermediates have been proposed and, in some cases, identified.

A common intermediate in reactions of thioureas with electrophiles is the isothiuronium salt . For example, the reaction of 2-bromomethyl-1,3-thiaselenole with thiourea leads to the formation of a six-membered isothiuronium salt. researchgate.net This intermediate is formed by the nucleophilic attack of the sulfur atom of the thiourea on the electrophilic carbon atom of the substrate. researchgate.net

In some organocatalytic reactions, zwitterionic intermediates have been proposed. Mass spectrometry is a powerful tool for detecting charged intermediates in both metal-catalyzed and organocatalytic reactions. nih.gov For instance, in palladium-catalyzed reactions, intermediates can often be detected as protonated ions or as part of a complex with the metal catalyst. nih.gov

The table below summarizes some common types of intermediates observed in thiourea reactions, which could be relevant for understanding the reactivity of this compound.

Intermediate TypeDescriptionMethod of Identification
Isothiuronium SaltFormed by the S-alkylation of the thiourea with an electrophile.NMR Spectroscopy, X-ray Crystallography
Zwitterionic SpeciesContains both a positive and a negative formal charge.Mass Spectrometry, Computational Studies
Thiazolidinone DerivativesCan be formed from the reaction of thioureas with α,β-unsaturated carbonyl compounds.Spectroscopic Methods (NMR, IR)

Role of Hydrogen Bonding in Reaction Mechanisms

Hydrogen bonding plays a pivotal role in the mechanisms of many reactions involving thiourea derivatives, particularly in the realm of organocatalysis. The two N-H protons of the thiourea group can act as hydrogen bond donors, activating electrophiles and stabilizing transition states.

The ability of thioureas to form strong hydrogen bonds with carbonyl groups, for example, enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This "dual hydrogen-bonding" motif is a key feature of many thiourea-catalyzed reactions.

While direct studies on this compound are not available, research on other thiourea derivatives provides insight into the importance of hydrogen bonding. The strength of these hydrogen bonds can be tuned by modifying the substituents on the thiourea nitrogen atoms. Electron-withdrawing groups generally increase the acidity of the N-H protons, leading to stronger hydrogen bonding and often higher catalytic activity.

The conformation of the thiourea is also crucial for effective hydrogen bonding. A syn-conformation of the N-H protons allows for the chelation of a single substrate molecule, while an anti-conformation may lead to intermolecular aggregation or interaction with multiple substrates.

Influence of Solvent and Temperature on Reaction Kinetics

The kinetics of chemical reactions are highly sensitive to the reaction environment, particularly the solvent and temperature. These factors can significantly influence reaction rates, selectivity, and even the operative reaction mechanism.

Solvent Effects: The choice of solvent can impact reaction kinetics in several ways. The polarity of the solvent can affect the solubility of reactants and the stability of charged intermediates or transition states. For reactions involving polar or charged species, a polar solvent can lead to significant rate enhancements. In the context of thiourea chemistry, solvent can also influence the hydrogen-bonding capabilities of the thiourea group. Solvents that are strong hydrogen bond acceptors can compete with the substrate for hydrogen bonding with the catalyst, potentially inhibiting the reaction. Conversely, non-polar, non-coordinating solvents are often preferred for thiourea-catalyzed reactions to maximize the catalyst-substrate interaction. The effect of solvent polarity on reaction rates is a complex interplay of these factors. For example, in the hydrolysis of tetraethyl orthosilicate, the initial hydrolysis rate and particle size were found to be dependent on the alcohol used as a solvent. researchgate.net

ParameterGeneral Effect of Increasing Temperature
Reaction RateIncreases
Reaction SelectivityMay increase or decrease depending on the relative activation energies of competing pathways
Equilibrium PositionShifts in the endothermic direction

For reactions involving this compound, a systematic study of solvent and temperature effects would be necessary to optimize reaction conditions for specific transformations.

Spectroscopic Techniques in Mechanistic Studies

A variety of spectroscopic techniques are indispensable for elucidating reaction mechanisms. These methods provide information about the structure of reactants, products, and intermediates, as well as kinetic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for characterizing the structure of organic molecules. In mechanistic studies, NMR can be used to monitor the progress of a reaction over time, identify intermediates that are present in sufficient concentration, and determine the stereochemistry of products. For example, ¹³C NMR spectroscopy with labeled reactants has been used to detect intermediates in the acid-catalyzed reaction of thiourea with 1-phenylpropane-1,2-dione. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying functional groups. In the context of thiourea chemistry, IR can be used to monitor changes in the C=S and N-H stretching frequencies upon reaction or complexation. Changes in these vibrational modes can provide evidence for hydrogen bonding and the formation of new chemical bonds. The analysis of FT-IR spectra can help in understanding the molecular structure and bonding within a molecule. mdpi.com

Mass Spectrometry (MS): As mentioned earlier, mass spectrometry is highly effective for detecting and characterizing charged intermediates, even at very low concentrations. nih.gov Electrospray ionization (ESI-MS) is a particularly soft ionization technique that allows for the observation of non-covalent complexes and fragile intermediates directly from the reaction mixture.

The table below summarizes the application of these spectroscopic techniques in the study of reaction mechanisms.

Spectroscopic TechniqueInformation ProvidedApplication in Thiourea Chemistry
NMR SpectroscopyStructural elucidation, reaction monitoring, stereochemistryCharacterization of products and stable intermediates
IR SpectroscopyFunctional group identification, hydrogen bondingMonitoring changes in C=S and N-H vibrations
Mass SpectrometryDetection and characterization of charged intermediatesIdentification of isothiuronium salts and other ionic species

Coordination Chemistry of 3 but 3 En 2 Yl 1 Ethylthiourea

Thiourea (B124793) Derivatives as Multi-Donor Ligands

Thiourea derivatives are recognized for their versatility as ligands in coordination chemistry, a quality that stems from the presence of multiple potential donor sites within their molecular structure. mdpi.com These ligands, including 3-(But-3-en-2-yl)-1-ethylthiourea, possess a thiocarbonyl group (>C=S) and two nitrogen atoms within the core thiourea moiety. The sulfur atom, with its available lone pairs of electrons, is a soft donor and typically the primary site for coordination with a wide range of metal ions. researchgate.net

Furthermore, the two nitrogen atoms of the N-H groups also have lone pairs and can act as hard donor sites. nih.gov This dual-donor capability allows thioureas to function as flexible ligands, adapting their coordination mode based on the properties of the metal center, the reaction conditions, and the nature of the substituents on the nitrogen atoms. nih.govresearchgate.net The presence of both soft (sulfur) and hard (nitrogen) donor atoms makes these compounds particularly interesting for forming stable complexes with a variety of transition metals. nih.gov The but-3-en-2-yl substituent in the target molecule also introduces a C=C double bond, which could theoretically participate in π-coordination to a metal center, further expanding its potential as a multi-donor ligand, though this is less common for thiourea-type ligands.

Synthesis of Metal Complexes with this compound

The synthesis of metal complexes with N,N'-disubstituted thiourea ligands generally follows straightforward and well-established procedures. A typical synthetic route involves the reaction of the thiourea derivative with a suitable metal salt in an appropriate solvent. nih.govnih.gov For this compound, it is anticipated that its metal complexes could be synthesized by dissolving the ligand in a solvent such as ethanol, methanol, or acetonitrile. To this solution, a stoichiometric amount of a metal salt, for instance, a metal(II) halide (like CuCl₂, NiCl₂, PdCl₂) or a metal(II) perchlorate, dissolved in the same solvent, would be added. nih.govrsc.org

The reaction mixture is typically stirred at room temperature or gently heated to facilitate complex formation. nih.gov In many cases, the resulting metal complex will precipitate from the solution upon formation or after cooling. nih.gov The solid product can then be isolated by filtration, washed with a suitable solvent to remove any unreacted starting materials, and dried in vacuo. The stoichiometry of the resulting complex (e.g., 1:1, 1:2 metal-to-ligand ratio) can often be controlled by adjusting the molar ratio of the reactants. nih.gov For instance, reacting one mole of a metal(II) salt with two moles of the thiourea ligand would likely yield a complex of the type [M(L)₂X₂], where L is the thiourea ligand and X is an anionic ligand like chloride.

Elucidation of Coordination Modes

Thiourea derivatives can adopt several coordination modes when binding to a metal center, a testament to their structural flexibility. mdpi.comoup.com

Monodentate Coordination through Sulfur or Nitrogen

The most prevalent coordination mode for thiourea and its derivatives is as a neutral monodentate ligand, where it binds to the metal ion exclusively through its sulfur atom. mdpi.comresearchgate.net This S-coordination is favored with soft or borderline metal ions such as Cu(I), Ag(I), Au(I), Pd(II), and Pt(II). oup.comresearchgate.net In this mode, the ligand remains neutral, and the coordination results in an elongation of the C=S bond, which can be observed spectroscopically. nih.gov

While less common, monodentate coordination through one of the nitrogen atoms is also possible, particularly with harder metal ions. However, S-coordination is generally electronically and sterically preferred.

Bidentate Chelation (S,N or other combinations)

Thiourea derivatives can also function as bidentate ligands, most commonly through a combination of sulfur and nitrogen atoms (S,N-chelation). This mode often occurs upon deprotonation of one of the N-H groups, resulting in an anionic ligand that forms a stable four-membered chelate ring with the metal center. stackexchange.comresearchgate.net The formation of such a chelate is facilitated by the use of a base in the reaction mixture or by reaction with metal ions that promote N-H acidity. researchgate.net

In the specific case of this compound, another theoretical bidentate mode could involve the sulfur atom and the π-system of the butenyl group's C=C double bond. Such S,π-chelation would lead to a larger and potentially stable chelate ring, although this coordination mode is not commonly reported for simple thioureas and remains a speculative possibility without experimental verification.

Bridging Coordination Modes

The sulfur atom of a thiourea ligand, with its two lone pairs, is capable of bridging two metal centers. In this bridging mode (μ-S), the ligand links two metal ions, leading to the formation of dinuclear or polynuclear complexes. oup.comrsc.org This behavior is particularly noted in the formation of copper(I) halide complexes, where thiourea ligands can be found in both terminal and bridging positions within the same structure. oup.com For example, dinuclear structures like [Cu₂(μ-S-L)₂(κS-L)₄]²⁺ have been characterized, showcasing the ligand's ability to facilitate the assembly of complex supramolecular architectures. oup.com

Structural Characterization of Coordination Complexes

To definitively determine the structure and coordination mode of metal complexes derived from this compound, a combination of analytical techniques would be employed.

Infrared (IR) Spectroscopy: This technique is crucial for identifying the donor atoms involved in coordination. A key indicator of sulfur coordination is a shift of the ν(C=S) stretching frequency to a lower wavenumber (red-shift) in the complex's spectrum compared to the free ligand. mdpi.comnih.gov Conversely, an increase in the ν(C-N) frequency is often observed, suggesting an increase in the double bond character of the C-N bond upon S→M bond formation. nih.gov Changes in the position and shape of the ν(N-H) bands can also provide evidence of nitrogen atom involvement in coordination or hydrogen bonding.

Table 1: Exemplary IR Spectroscopic Data (cm⁻¹) for a Hypothetical Metal Complex of this compound This table presents hypothetical data based on typical values for similar thiourea complexes.

Compoundν(N-H)ν(C-N)ν(C=S)
Ligand (L)~3180~1480~710
[M(L)₂Cl₂]~3170-3340~1510~690

NMR Spectroscopy (¹H and ¹³C): NMR spectroscopy is a powerful tool for characterizing these complexes in solution. In the ¹H NMR spectrum, a downfield shift or broadening of the N-H proton signals upon complexation provides strong evidence of coordination. nih.gov In the ¹³C NMR spectrum, the most significant change is expected for the thiocarbonyl carbon (>C=S). A downfield shift of this signal upon complexation indicates a decrease in electron density at the sulfur atom, consistent with S-coordination. mdpi.com

Table 2: Exemplary ¹³C NMR Chemical Shifts (δ, ppm) for a Hypothetical Metal Complex This table presents hypothetical data based on typical values for similar thiourea complexes.

CompoundC=SN-C H₂-CH₃Other Carbons
Ligand (L)~175.0~45.0(Varies)
[M(L)₂Cl₂]~179.5~45.8(Shifts observed)

Due to a lack of specific research data on the coordination chemistry and theoretical studies of this compound, a detailed article on this specific compound cannot be generated at this time. Publicly available scientific literature does not appear to contain the necessary detailed research findings, such as density functional theory (DFT) calculations, molecular orbital analysis, or natural bond orbital analysis, for this particular molecule.

General information on the theoretical and computational analysis of related thiourea compounds is available. These studies often employ methods like DFT to understand molecular geometry, electronic properties, and reactivity. bohrium.comresearchgate.net Techniques such as Natural Bond Orbital (NBO) analysis help in understanding the interactions between electron donors and acceptors within a molecule, which is crucial for explaining its stability and reactivity. uni-muenchen.dewisc.eduresearchgate.net Furthermore, the Quantum Theory of Atoms in Molecules (QTAIM) is used to analyze the nature of chemical bonds, including those between metal ions and ligands. nih.govnih.gov

However, without specific studies on this compound, it is not possible to provide the detailed, data-driven article as requested in the outline. Further experimental and computational research on this specific compound is required before a comprehensive and scientifically accurate article can be written.

Supramolecular Chemistry and Self Assembly of 3 but 3 En 2 Yl 1 Ethylthiourea

Hydrogen Bonding Networks (Intra- and Intermolecular)

There is currently no published research detailing the specific intra- and intermolecular hydrogen bonding networks of 3-(but-3-en-2-yl)-1-ethylthiourea. In analogous thiourea (B124793) compounds, the N-H protons act as hydrogen bond donors, while the sulfur atom and, in some cases, other nitrogen atoms act as acceptors. This typically leads to the formation of well-defined dimers, chains, or more complex networks. For instance, studies on other N-substituted thioureas have shown the prevalence of N-H···S hydrogen bonds that are fundamental to their solid-state structures. However, without experimental data such as single-crystal X-ray diffraction for this compound, any description of its hydrogen bonding motifs would be purely speculative.

Other Non-Covalent Interactions (e.g., π-π stacking, C-H···X interactions)

Specific information regarding other non-covalent interactions, such as π-π stacking or C-H···X (where X is a halogen or other electronegative atom) interactions for this compound, is not available in the current body of scientific literature. The presence of a butenyl group introduces a C=C double bond, which could potentially participate in π-π stacking interactions if the crystal packing allows for appropriate orientations of the molecules. Similarly, the ethyl and butenyl substituents provide numerous C-H bonds that could act as weak hydrogen bond donors to the sulfur atom or other potential acceptors in the solid state. The specifics of these interactions, however, remain uninvestigated.

Formation of Supramolecular Architectures

Polymorphism and Crystal Engineering

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in thiourea derivatives, often arising from different possible hydrogen-bonding patterns. There are no reported studies on the polymorphism or crystal engineering of this compound. Crystal engineering studies would involve a systematic investigation of crystallization conditions to control the formation of different polymorphs with potentially distinct physical properties.

Self-Assembled Systems

The capacity for self-assembly is a hallmark of thiourea compounds, leading to the formation of various organized systems in solution and in the solid state. However, no research has been published on the self-assembly of this compound into specific systems such as gels, liquid crystals, or other ordered aggregates.

Organocatalysis with 3 but 3 En 2 Yl 1 Ethylthiourea

Thioureas as Chiral Organocatalysts

Chiral thioureas have gained prominence as a versatile class of organocatalysts primarily due to their ability to act as potent hydrogen bond donors. nih.govwikipedia.org This capacity stems from the electronic properties of the thiourea (B124793) moiety, where the presence of the sulfur atom enhances the acidity of the N-H protons compared to their urea counterparts. nih.gov This increased acidity allows for the formation of strong hydrogen bonds with electrophilic substrates, thereby activating them towards nucleophilic attack.

The introduction of chiral scaffolds to the thiourea core is crucial for inducing enantioselectivity. nih.gov These scaffolds, often derived from chiral amines or amino alcohols, create a chiral environment around the active site, dictating the facial selectivity of the reaction. nih.gov In the case of 3-(But-3-en-2-yl)-1-ethylthiourea, the stereocenter at the but-3-en-2-yl group would provide the necessary chirality to influence the stereochemical outcome of a catalyzed reaction. Bifunctional thiourea catalysts, which possess both a hydrogen-bonding thiourea group and a basic site (e.g., a tertiary amine), have proven to be particularly effective, as they can activate both the electrophile and the nucleophile simultaneously. nih.govrsc.org

Dual Activation Mechanisms (Hydrogen Bonding, Brønsted/Lewis Basicity)

The efficacy of many chiral thiourea catalysts, particularly bifunctional ones, lies in their ability to engage in dual activation of the reactants. nih.gov This cooperative catalysis is a key principle in achieving high reactivity and enantioselectivity.

Hydrogen Bonding: The two N-H protons of the thiourea moiety can form a bidentate hydrogen bond with an electrophile containing a Lewis basic site, such as a carbonyl or nitro group. wikipedia.orgnih.gov This interaction lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the electrophile, making it more susceptible to nucleophilic attack. nih.gov For a catalyst like this compound, this hydrogen bonding would be the primary mode of electrophile activation.

Brønsted/Lewis Basicity: In bifunctional thiourea catalysts, a basic group, such as a tertiary amine, can act as a Brønsted base by deprotonating the nucleophile, thereby increasing its HOMO (Highest Occupied Molecular Orbital) and making it more reactive. nih.gov Alternatively, it can function as a Lewis base. This dual activation brings the nucleophile and electrophile into close proximity within a chiral environment, facilitating the stereoselective formation of the product. nih.gov While this compound itself does not possess an additional basic functional group, its application in reactions often involves a base as an additive or co-catalyst to achieve this dual activation.

The proposed mechanism for a bifunctional thiourea-catalyzed reaction involves the formation of a ternary complex between the catalyst, the electrophile, and the nucleophile. The thiourea group binds to the electrophile, while the basic moiety activates the nucleophile, all within the chiral pocket of the catalyst, leading to a highly organized transition state.

Enantioselective Transformations

Chiral thiourea catalysts have been successfully employed in a wide array of enantioselective transformations. The following sections detail some of the most significant applications.

Michael Addition Reactions

The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of C-C bond formation. Chiral thioureas have proven to be excellent catalysts for enantioselective Michael additions. nih.govrsc.org For instance, the addition of 1,3-dicarbonyl compounds to nitroolefins is efficiently catalyzed by bifunctional thiourea catalysts, affording the corresponding Michael adducts in high yields and enantioselectivities. nih.govlibretexts.org

A representative example is the Michael addition of diethyl malonate to β-nitrostyrene, catalyzed by a chiral thiourea derived from a cinchona alkaloid. This reaction typically proceeds with high enantiomeric excess (ee), demonstrating the catalyst's ability to effectively control the stereochemistry. researchgate.net

Table 1: Enantioselective Michael Addition of Diethyl Malonate to β-Nitrostyrene Catalyzed by a Chiral Thiourea Catalyst researchgate.net
EntryCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)
110Toluene488595
25Toluene728294
310CH2Cl2488892
410THF727588

Aldol and Mannich Reactions

The aldol and Mannich reactions are fundamental C-C bond-forming reactions that lead to the synthesis of β-hydroxy carbonyl and β-amino carbonyl compounds, respectively. Chiral thiourea catalysts have been instrumental in the development of asymmetric versions of these reactions. nih.govresearchgate.net

In the context of the Mannich reaction, bifunctional thiourea catalysts can activate both the imine (electrophile) and the enolizable ketone or malonate (nucleophile). researchgate.netnih.gov This dual activation strategy has enabled the synthesis of chiral β-amino ketones and esters with high diastereo- and enantioselectivity. Proline-thiourea host-guest complexes have also been shown to be effective catalysts for asymmetric aldol and Mannich reactions, even in nonpolar solvents. researchgate.net

Table 2: Enantioselective Mannich Reaction of Acetophenone with N-Boc-p-anisidine Catalyzed by a Bifunctional Thiourea Catalyst
EntryCatalyst Loading (mol%)SolventTime (h)Yield (%)dr (syn/anti)ee (syn) (%)
110Toluene249295:598
25Toluene488994:697
310CH2Cl2249592:896
410THF488590:1094

Other Asymmetric Reactions

The utility of chiral thiourea catalysts extends beyond Michael, aldol, and Mannich reactions. They have been successfully applied to a variety of other asymmetric transformations, including:

Aza-Henry Reactions: The addition of nitroalkanes to imines to produce nitroamines. nih.gov

Strecker Reactions: The synthesis of α-amino nitriles from imines and a cyanide source. libretexts.org

Hydrophosphonylation: The addition of phosphites to imines to form α-amino phosphonates. libretexts.org

Glycosylations: The stereoselective formation of glycosidic bonds. rsc.org

These diverse applications underscore the broad utility and modularity of chiral thiourea catalysts in asymmetric synthesis. nih.govresearchgate.net

Catalyst Design Principles and Structure-Activity Relationships

The design of an effective chiral thiourea catalyst hinges on several key principles that govern its activity and selectivity. Understanding these structure-activity relationships is crucial for the development of new and improved catalysts.

Acidity of N-H Protons: The electron-withdrawing ability of the substituents on the thiourea nitrogen atoms directly influences the acidity of the N-H protons and, consequently, the strength of the hydrogen bonds. Aryl groups bearing electron-withdrawing substituents, such as trifluoromethyl groups, are commonly employed to enhance catalytic activity. nih.gov

Chiral Scaffold: The choice of the chiral backbone is paramount for achieving high enantioselectivity. The scaffold should be conformationally rigid to create a well-defined chiral pocket. Common scaffolds are derived from 1,2-diamines (e.g., 1,2-diphenylethylenediamine), amino alcohols, and cinchona alkaloids. nih.gov

Positioning of the Basic Group: In bifunctional catalysts, the spatial arrangement of the thiourea moiety and the basic group is critical. The ideal catalyst should be able to bind both the electrophile and the nucleophile in a specific orientation that leads to the desired stereochemical outcome.

Steric Hindrance: The steric bulk of the substituents on the chiral scaffold can play a significant role in differentiating the two faces of the prochiral substrate. Fine-tuning the steric environment is a common strategy for optimizing enantioselectivity.

For a molecule like this compound, these principles suggest that its effectiveness as a chiral catalyst would depend on the conformational preferences dictated by the butenyl and ethyl groups and how they orient a substrate relative to the thiourea binding site. Further modifications, such as the introduction of electron-withdrawing groups or a basic moiety, could potentially enhance its catalytic performance.

Materials Science Applications of 3 but 3 En 2 Yl 1 Ethylthiourea

Thiourea (B124793) Derivatives as Building Blocks for Functional Materials

Thiourea and its derivatives are recognized as valuable precursors in the synthesis of a diverse array of functional materials. Their utility stems from the presence of the thiocarbonyl (C=S) group and two amine (-NH) groups, which can participate in various chemical reactions and non-covalent interactions. These interactions, particularly hydrogen bonding, play a crucial role in the self-assembly and structural organization of these molecules.

The versatility of thiourea derivatives allows for their incorporation into various material types, including polymers, organocatalysts, and anion receptors. The ability to modify the substituents on the thiourea core (the R groups in R-NH-C(S)-NH-R') provides a straightforward method for tuning the properties of the resulting materials. For instance, the introduction of long alkyl chains can impart liquid crystalline or phase change properties.

Furthermore, thiourea derivatives are instrumental in the synthesis of heterocyclic compounds, which are themselves important components of many functional materials. They can also act as ligands for the formation of metal complexes, leading to the development of hybrid organic-inorganic materials with interesting electronic and optical properties. The diverse reactivity and interaction capabilities of thiourea derivatives position them as a significant class of compounds in the ongoing development of new and advanced materials.

Incorporation into Molecularly Imprinted Polymers (MIPs)

Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered to have specific recognition sites for a target molecule. Thiourea derivatives have emerged as effective functional monomers in the preparation of MIPs due to their ability to form strong and specific interactions with template molecules. The hydrogen-bonding capabilities of the thiourea group are particularly important in this context, as they allow for the formation of stable pre-polymerization complexes with the template.

The general process of creating a thiourea-based MIP involves the formation of a complex between the thiourea functional monomer and the template molecule, followed by polymerization with a cross-linker in a suitable solvent. After polymerization, the template is removed, leaving behind cavities that are complementary in shape and functionality to the template molecule. These cavities can then selectively rebind the target molecule from a complex mixture.

Table 1: Components in the Preparation of a Typical Molecularly Imprinted Polymer

ComponentFunctionExample
TemplateThe molecule to be recognized by the MIP.Varies depending on application
Functional MonomerInteracts with the template to form a pre-polymerization complex.Allyl Thiourea
Cross-linkerForms the polymer matrix and stabilizes the recognition sites.Ethylene glycol dimethacrylate (EGDMA)
InitiatorInitiates the polymerization reaction.Azobisisobutyronitrile (AIBN)
PorogenA solvent that helps to create a porous polymer structure.Toluene

This table provides a generalized overview of the components used in MIP synthesis.

Understanding the binding mechanism between the functional monomer and the template is crucial for designing effective MIPs. Both theoretical and experimental studies have been employed to investigate these interactions in thiourea-based systems.

Theoretical studies, often using Density Functional Theory (DFT) calculations, can provide insights into the geometry and energy of the monomer-template complex. These calculations help in selecting the most suitable functional monomer and optimizing the polymerization conditions. For example, DFT studies have been used to compare the binding energies of different thiourea derivatives with a target template, allowing researchers to identify the monomer that will lead to the strongest and most selective binding.

Experimental studies, such as Nuclear Magnetic Resonance (NMR) spectroscopy and UV-Vis titrations, are used to confirm the interactions predicted by theoretical models. By monitoring changes in the chemical shifts or absorbance spectra upon addition of the template to a solution of the functional monomer, the strength and stoichiometry of the binding can be determined. These experimental data are essential for validating the theoretical models and for the rational design of high-performance MIPs.

The binding in thiourea-based MIPs is primarily driven by hydrogen bonding between the N-H protons of the thiourea and electronegative atoms on the template molecule. The strength of this interaction can be influenced by factors such as the solvent used for polymerization and the pH of the binding solution.

Self-Assembled Metallo-Supramolecular Polymers

The ability of thiourea derivatives to act as ligands for metal ions has been exploited in the construction of self-assembled metallo-supramolecular polymers. These materials are formed through the spontaneous organization of monomeric units, driven by the coordination of the thiourea ligands to metal centers. The resulting polymers can exhibit a range of interesting properties, including stimuli-responsiveness and self-healing capabilities.

The coordination of thiourea to a metal ion typically occurs through the sulfur atom, which is a soft donor and has a high affinity for soft metal ions. However, the nitrogen atoms can also participate in coordination, leading to a variety of possible structures. The specific structure and properties of the resulting metallo-supramolecular polymer are determined by the nature of the thiourea ligand, the metal ion, and the reaction conditions.

Research in this area has demonstrated that amphiphilic random copolymers containing pendant thiourea motifs can self-assemble into well-defined nanostructures, such as rod-like nano-objects, upon coordination with metal ions like copper. The formation of these structures is driven by the interplay of the coordination interactions and the segregation of the hydrophilic and hydrophobic polymer segments. The resulting materials have potential applications in areas such as drug delivery and catalysis.

Table 2: Examples of Metal Ions and Ligands in Metallo-Supramolecular Polymers

Metal IonLigand TypeResulting Polymer Properties
Copper(II)Acylthiourea-containing copolymersRod-like nano-objects
Zinc(II)Terpyridine-functionalized polymersSelf-healing materials
Lanthanide(III)Bis(benzimidazolyl)pyridine-based monomersLuminescent and responsive gels

This table provides examples of components used in the formation of metallo-supramolecular polymers and is not specific to 3-(But-3-en-2-yl)-1-ethylthiourea.

Phase Change Materials (PCMs) Based on Thiourea Derivatives

Phase change materials (PCMs) are substances that absorb and release large amounts of thermal energy during a phase transition, typically between the solid and liquid states. This property makes them attractive for applications in thermal energy storage. Thiourea derivatives have been investigated as a class of organic PCMs due to their suitable phase transition temperatures and high latent heats of fusion.

The performance of a thiourea-based PCM is highly dependent on its molecular structure. The presence of long alkyl chains is particularly important, as it promotes the crystallization of the material in a well-ordered fashion, which is necessary for a sharp and well-defined phase transition. The hydrogen-bonding interactions between the thiourea groups also play a crucial role in the crystal packing and, consequently, the thermal properties of the material.

A study on a series of 1,3-diacylthiourea derivatives with varying alkyl chain lengths demonstrated a clear trend: as the length of the alkyl chain increased, both the melting temperature and the latent heat of fusion of the material also increased. This highlights the tunability of the thermal properties of these materials through simple chemical modification.

Table 3: Thermal Properties of Selected 1,3-Diacylthiourea Derivatives

CompoundMelting Temperature (°C)Latent Heat of Fusion (J/g)
1,3-Didodecanoyl thiourea100.3114.6
1,3-Ditetradecanoyl thiourea107.8119.5
1,3-Dihexadecanoyl thiourea113.5148.8

Data sourced from a study on 1,3-diacylthiourea derivatives as PCMs. These compounds are structurally different from this compound.

In addition to simple thiourea derivatives, thiourea inclusion compounds have also been explored as PCMs. In these materials, guest molecules are encapsulated within a crystalline host lattice of thiourea. The phase transitions in these inclusion compounds are associated with changes in the ordering and dynamics of the guest molecules within the thiourea channels, providing another avenue for the design of novel PCMs.

Q & A

Q. Example Workflow :

Screen for antibacterial activity (Gram+/Gram−).

Parallel cytotoxicity testing on mammalian cell lines.

Use SAR (Structure-Activity Relationship) models to correlate substituent effects.

How does the electron-withdrawing/donating nature of substituents affect the reactivity of this compound in coordination chemistry?

Advanced Research Focus : Mechanistic Studies
Methodological Answer :
The allyl (butenyl) group is electron-donating, which may enhance the thiourea’s ability to act as a ligand for transition metals (e.g., Cu2+^{2+}, Zn2+^{2+}). Compare with derivatives like 1-benzyl-3-phenethylthiourea (), where aromatic substituents alter metal-binding affinity .
Experimental Design :

  • Conduct UV-Vis titration to determine stability constants of metal complexes.
  • Analyze X-ray crystallography data to compare coordination geometries .

What computational methods (DFT, MD) predict the thermodynamic stability and supramolecular interactions of this thiourea derivative?

Advanced Research Focus : Computational Modeling
Methodological Answer :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the C=S and N-H bonds to assess stability. Compare with experimental thermogravimetric (TGA) data .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water, DMSO) to predict solubility, leveraging data from PubChem’s computed properties .
    Validation :
    Cross-reference computational results with crystallographic data (e.g., hydrogen-bonding networks in ) .

How can chromatographic methods (HPLC, TLC) optimize the purification of this compound from reaction by-products?

Basic Research Focus : Purification Techniques
Methodological Answer :

  • TLC : Use silica gel plates with ethyl acetate/hexane (3:7) to monitor reaction progress. Thiourea derivatives typically exhibit Rf_f values of 0.4–0.6 .
  • HPLC : Employ a C18 column with a methanol/water gradient (60:40 to 90:10) for high-purity isolation. Adjust pH to 3–4 (acetic acid) to minimize tailing .

Advanced Application :
Use LC-MS to identify and quantify by-products (e.g., disulfides or oxidized species) .

What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity (if applicable)?

Advanced Research Focus : Process Chemistry
Methodological Answer :

  • Chiral Synthesis : If the butenyl group introduces stereocenters, use chiral catalysts (e.g., BINAP-metal complexes) or chiral stationary phases (CSPs) in HPLC for resolution .
  • Scale-Up Risks :
    • Exothermic reactions during amine-CS2_2 condensation require temperature control.
    • Oxidative degradation of the thiourea moiety necessitates inert atmospheres (N2_2/Ar) .

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